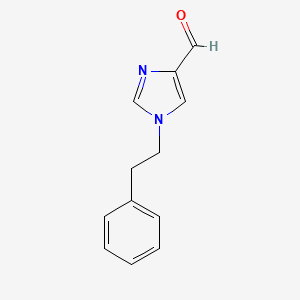

1-Phenethyl-1H-imidazole-4-carbaldehyde

概要

説明

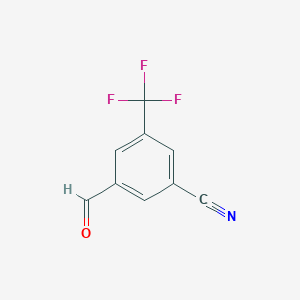

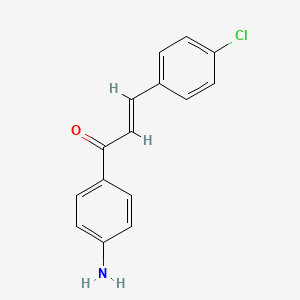

1-Phenethyl-1H-imidazole-4-carbaldehyde is a chemical compound with significant applications in organic synthesis, pharmaceuticals, and materials science . It is a white to light yellow solid with a molecular formula of C4H4N2O and a molecular weight of 96.09 g/mol .

Synthesis Analysis

1H-Imidazole-4-carbaldehyde serves as a key building block for the preparation of diverse heterocyclic compounds and pharmaceutical intermediates . It exhibits strong nucleophilic character, making it an important intermediate in the production of various heterocyclic compounds . It undergoes reductive amination with the amine in the presence of sodium borohydride to form secondary amines .Molecular Structure Analysis

The molecular structure of this compound is characterized by an imidazole ring linked to a phenethyl group and a carbaldehyde group . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

1H-Imidazole-4-carbaldehyde is reactive as an aldehyde and its imidazole ring makes it a valuable precursor in the synthesis of complex organic molecules . It is commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds due to its versatile reactivity .Physical And Chemical Properties Analysis

1H-Imidazole-4-carbaldehyde is a white to light yellow solid . It has a molecular formula of C4H4N2O and a molecular weight of 96.09 g/mol . It is sensitive to air and light, and should be stored in a cool, dry place away from direct sunlight to prevent degradation .科学的研究の応用

Copper-catalyzed Oxidative Coupling Reaction

The study by Li et al. (2015) discusses a copper-catalyzed oxidative coupling reaction of α,β-unsaturated aldehydes with amidines to synthesize 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes. This method features the preservation of the aldehyde group, the use of inexpensive catalysts, high atom economy, and mild conditions, demonstrating a practical approach for synthesizing imidazole derivatives [Li et al., 2015].

Synthesis of pH-sensitive Spin Probes

Kirilyuk et al. (2003) developed a methodology for synthesizing new pH-sensitive spin probes by adding Grignard reagent to 5-alkylamino-4H-imidazole 3-oxides. This research contributes to the field of spin chemistry by providing tools for studying physiological processes at the molecular level [Kirilyuk et al., 2003].

Synthesis and Characterization of Imidazole Derivatives

Orhan et al. (2019) synthesized and characterized new 4-methyl-5-imidazole carbaldehyde derivatives, exploring their potential biological activities. Starting from 4-methyl-1H-imidazole-5-carbaldehyde, various derivatives were prepared, highlighting the versatility of imidazole compounds in medicinal chemistry [Orhan et al., 2019].

Novel Synthesis of 2-amino-1H-imidazol-4-carbaldehyde Derivatives

Ando and Terashima (2010) reported a novel synthesis route for 2-amino-1H-imidazol-4-carbaldehyde derivatives, proving their utility as building blocks for synthesizing 2-aminoimidazole alkaloids like oroidin, hymenidin, and ageladine A. This research showcases the importance of these derivatives in the synthesis of complex natural products [Ando & Terashima, 2010].

Ionic Liquids as Corrosion Inhibitors

Hajjaji et al. (2021) investigated novel synthesized ionic liquids, including 1-phenethyl-3-(3-phenoxypropyl)-1H-imidazol-3-ium bromide, as corrosion inhibitors for mild steel in hydrochloric acid. This study highlights the application of imidazole derivatives in material science, offering eco-friendly solutions for corrosion protection [Hajjaji et al., 2021].

作用機序

Target of Action

1-Phenethyl-1H-imidazole-4-carbaldehyde is a derivative of imidazole . Imidazole derivatives have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The compound’s interaction with its targets would lead to changes in cellular processes, but the specifics would depend on the nature of the target and the context of the interaction.

Biochemical Pathways

Given the broad range of activities associated with imidazole derivatives , it can be inferred that multiple pathways could potentially be affected.

Result of Action

Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels.

特性

IUPAC Name |

1-(2-phenylethyl)imidazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c15-9-12-8-14(10-13-12)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANNNSREBOLUIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=C(N=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[b]thiophene, 3-ethynyl-](/img/structure/B3145228.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dichlorophenyl)prop-2-en-1-one](/img/structure/B3145231.png)

![4-[[4-(4-Morpholinyl)butyl]thio]-phenol hcl](/img/structure/B3145291.png)